Indinavir sulfate ethanolate is a pharmaceutical compound primarily utilized in the treatment of human immunodeficiency virus (HIV) infections. It is a solvate form of indinavir sulfate, which is a potent inhibitor of HIV protease, an enzyme essential for the viral replication process. The compound is characterized by its unique crystalline structure that incorporates ethanol, enhancing its solubility and bioavailability.
Indinavir sulfate ethanolate is derived from the synthesis of indinavir, which was first developed as a protease inhibitor in the 1990s. The ethanolate form is achieved through specific crystallization processes that involve ethanol as a solvent, leading to a compound that exhibits improved dissolution properties compared to its anhydrous counterparts .
The synthesis of indinavir sulfate ethanolate involves several key steps:
The crystallization process is crucial as it determines the solvate's stability and solubility characteristics. Thermogravimetric analysis has shown that indinavir sulfate ethanolate exhibits a mass loss indicative of solvent release at elevated temperatures, suggesting a specific stoichiometry of ethanol to indinavir in the crystal lattice .
The molecular structure of indinavir sulfate ethanolate features a complex arrangement where ethanol molecules are integrated into the crystal lattice alongside indinavir and sulfate ions. The crystal structure reveals zigzag chains formed by indinavir molecules intercalated with sulfate/bisulfate ions, creating channels for ethanol molecules .
Indinavir sulfate ethanolate undergoes various chemical reactions primarily influenced by temperature and humidity:
Differential scanning calorimetry has been employed to study these transitions, revealing endothermic peaks associated with phase changes during desolvation and recrystallization processes .
Indinavir functions by competitively inhibiting the HIV protease enzyme. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication:
Research indicates that indinavir has a half-life of approximately 1.8 hours in human subjects, necessitating multiple doses for sustained antiviral activity .
Relevant analyses include thermogravimetric analysis and differential scanning calorimetry which provide insights into thermal stability and phase behavior under varying conditions .
Indinavir sulfate ethanolate is primarily used in scientific research and clinical settings for:
This compound exemplifies significant advancements in pharmaceutical chemistry aimed at enhancing therapeutic efficacy against viral infections.
The formation of indinavir sulfate ethanolate (C~36~H~47~N~5~O~4~·H~2~SO~4~·1.7C~2~H~5~OH) is a solvent-dependent process critical to its pharmaceutical performance. Crystallization occurs via dissolution of indinavir free base in anhydrous ethanol followed by controlled addition of sulfuric acid at temperatures strictly maintained below 0°C. This low-temperature protocol prevents esterification side reactions that could generate monoethylsulfate impurities, a degradation product requiring rigorous monitoring via ion chromatography [4]. The crystalline lattice assembles through hydrogen-bonded networks where ethanol molecules occupy specific channels and cavities, acting as structural stabilizers. Thermal analyses reveal a multistage desolvation profile: initial ethanol release occurs at 40–70°C, followed by sulfate decomposition above 200°C [1]. Notably, in situ terahertz time-domain spectroscopy (THz-TDS) detects subtle desolvation phenomena invisible to conventional powder X-ray diffraction, demonstrating its utility for non-destructive quality control during manufacturing [1].
Table 1: Crystallographic Parameters of Indinavir Sulfate Ethanolate
Parameter | Value | Method | Reference |
---|---|---|---|
Crystal System | Monoclinic | SCXRD | [1][2] |
Space Group | P2₁ | SCXRD | [1][2] |
Asymmetric Unit | 1 indinavir, 1 SO₄²⁻, 2 EtOH | SCXRD | [1] |
Ethanol Occupancy | 1.00 and 0.66 | SCXRD refinement | [1] |
Desolvation Onset | 40–70°C | TGA/DSC | [1][2] |
Indinavir sulfate ethanolate exhibits non-classical solvate behavior due to its variable ethanol stoichiometry (1.7 molecules per API). Single-crystal X-ray diffraction reveals two distinct ethanol sites within the asymmetric unit: one fully occupied (occupancy = 1.00) and one partially occupied (occupancy = 0.66), resulting in an overall formula of C~38~H~55~N~5~O~9~S [1] [2]. The fully occupied ethanol forms strong O–H···O hydrogen bonds with sulfate ions (bond length: 2.68 Å), while the partially occupied ethanol interacts weakly with hydrophobic moieties. This architectural flexibility enables lattice stability despite stoichiometric variability. Under ambient conditions, dynamic vapor sorption (DVS) studies show reversible ethanol loss/gain, confirming the structure’s adaptability to solvent content fluctuations. Crucially, the sulfate ion bridges indinavir molecules via N⁺–H···O⁻ bonds, with protonation occurring specifically at the tertiary amine nitrogen rather than the pyridine group—a configuration verified through charge-density analysis and CSD comparisons [2].
Disorder modeling of the partially occupied ethanol site (Site ii, occupancy 0.66) presents significant crystallographic challenges. Anisotropic displacement parameters reveal elongated thermal ellipsoids along the C–C bond vector, indicating rotational freedom or multiple positional conformers [1] [2]. Refinement strategies involve:
Residual electron density maps show peaks >0.3 eÅ⁻³ near Site ii, confirming dynamic disorder. This disorder directly impacts material stability: complete ethanol loss triggers collapse into an amorphous phase within 24 hours under 0% RH, as detected by THz-TDS’s broadband absorption shifts [1]. The amorphous form exhibits no discernible crystalline lattice vibrations in the 1.0–2.5 THz range, contrasting sharply with the ethanolate’s distinct phonon modes at 1.45 and 2.10 THz [1].
Table 2: Ethanol Disorder Characteristics in Crystal Lattice
Site | Occupancy | Hydrogen Bond Length (Å) | Thermal Motion (Ų) | Stability Impact |
---|---|---|---|---|
i | 1.00 | 2.68 (to sulfate) | 0.12 | High |
ii | 0.66 | 3.10 (to phenyl) | 0.38 | Low |
While ethanolates are rare in marketed drugs, indinavir sulfate ethanolate demonstrates exceptional stability among pharmaceutical solvates. Its shelf life exceeds two years when stored with co-desiccant capsules, outperforming darunavir ethanolate and cabazitaxel solvates [2] [6]. This stability arises from the dual-occupancy ethanol model: the fully occupied site provides structural integrity, while the disordered site allows reversible desolvation without lattice collapse. However, prolonged humidity exposure (>75% RH) induces amorphous conversion via ethanol replacement by water, accelerating monoethylsulfate formation through acid-catalyzed esterification [4]. Consequently, rigorous solvent control during synthesis—mandating sub-zero temperatures and anhydrous ethanol—is essential to minimize acidic degradation pathways [4] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0